Phenethyl anthranilate

Description

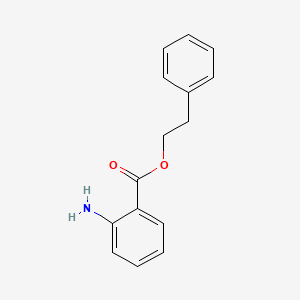

Molecular Architecture and Structural Features of Phenethyl Anthranilate

The molecular formula of this compound is C15H15NO2. ontosight.ainih.govthegoodscentscompany.comanshulchemicals.com Its structure consists of a phenethyl group attached to an anthranilate moiety. ontosight.ai This ester of anthranilic acid and phenethyl alcohol is also known by several synonyms, including 2-phenylethyl 2-aminobenzoate (B8764639) and phenylethyl anthranilate. ontosight.aianshulchemicals.comfoodb.cabanwariaromas.com

The compound is classified as a benzoate (B1203000) ester. nih.govfoodb.ca Its key structural feature is the combination of the aromatic benzene (B151609) ring from the phenethyl alcohol and the aminobenzoic acid structure of the anthranilate portion. This unique combination of functional groups contributes to its specific chemical and physical properties.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H15NO2 | ontosight.ainih.govthegoodscentscompany.comanshulchemicals.com |

| Molecular Weight | 241.29 g/mol | ontosight.aibiosynth.com |

| Appearance | Colorless to pale yellow solid | nih.govthegoodscentscompany.com |

| Odor | Sweet, floral, fruity, grape-like | ontosight.ainih.govanshulchemicals.com |

| Melting Point | 39-44 °C | thegoodscentscompany.com |

| Boiling Point | 296-300 °C | ontosight.ai |

| Solubility in Water | Insoluble | nih.gov |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | ontosight.ai |

| CAS Number | 133-18-6 | ontosight.aibanwariaromas.com |

Significance in Organic Chemistry and Related Fields

This compound holds significance in several areas of chemistry and related industries, primarily due to its characteristic aroma and other biological properties.

Flavor and Fragrance Industry : It is widely utilized as a flavoring agent in food and beverages, imparting a grape-like flavor. anshulchemicals.com Its sweet, floral, and fruity scent also makes it a valuable ingredient in perfumes, cosmetics, and other scented products. ontosight.aianshulchemicals.com

Chemical Synthesis : The compound serves as an intermediate in the synthesis of other organic molecules, including pharmaceuticals. ontosight.ai

Research Applications : Studies have indicated that this compound exhibits antimicrobial and antioxidant properties, suggesting potential for further investigation into its biological activities. ontosight.aiontosight.ai

Historical Context of Anthranilate Esters in Research

Anthranilic acid and its derivatives, including various esters, have a long history in chemical research. Anthranilic acids are important building blocks in the synthesis of a wide range of natural products and biologically active molecules like indoles and benzoxazinones. rsc.org

Historically, anthranilate esters such as methyl anthranilate, ethyl anthranilate, and butyl anthranilate have been commercially significant in the perfume and flavor industries. rsc.org They are also known for their use as insect repellents. rsc.org The synthesis of these esters has been a subject of considerable research to develop efficient and environmentally friendly methods. rsc.orgscilit.com For instance, research has explored metal-free multicomponent reactions for the synthesis of anthranilate esters. rsc.orgscilit.com

The study of various anthranilate esters provides a broader context for understanding the properties and applications of this compound. For example, cinnamyl anthranilate was historically used as a synthetic flavoring and fragrance agent. nih.gov The synthesis of methyl N-methylanthranilate, another related ester, has been optimized through various synthetic methods over the years. google.com The microbial production of methyl anthranilate has also been explored as a sustainable alternative to chemical synthesis. pnas.org

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl 2-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14-9-5-4-8-13(14)15(17)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWNBAGCFUDYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | PHENETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025861 | |

| Record name | Phenethyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenethyl anthranilate is a colorless solid with an odor of grape and orange. Insoluble in water. (NTP, 1992), Solid, Fused, colourless to pale yellow-amber crystaline mass; Neroli, grape undertone | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | PHENETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2-Phenylethyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Phenylethyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1534/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992), Insoluble in water, Soluble (in ethanol) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | PHENETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Phenylethyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1534/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.14 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | PHENETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

133-18-6 | |

| Record name | PHENETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylethyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENETHYL ANTHRANILATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenethyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HBK71OD81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 °C | |

| Record name | 2-Phenylethyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of Phenethyl Anthranilate

Esterification Pathways for Phenethyl Anthranilate Synthesis

The formation of this compound is primarily achieved through esterification, for which several effective pathways have been established. These methods include direct esterification, reaction with isatoic anhydride (B1165640), and transesterification.

Direct esterification involves the reaction of anthranilic acid with phenethyl alcohol. arkat-usa.org This acid-catalyzed reaction is a fundamental method for ester synthesis. An alternative and efficient route involves the reaction of isatoic anhydride with phenethyl alcohol. google.com A patented method describes the use of sodium hydroxide (B78521) as a catalyst in a dioxane solvent, heating the mixture to approximately 70°C to yield beta-phenethyl anthranilate. google.com Another common industrial approach is the transesterification of methyl anthranilate with phenethyl alcohol, which leverages the availability of the methyl ester precursor. thegoodscentscompany.comgoogle.com This reaction often requires a catalyst, such as an alkoxy alcoholate, to proceed effectively. google.com Enzymatic methods have also been explored, using lipases to catalyze the esterification of anthranilic acid with alcohols, presenting a "natural" synthesis route. google.com

Table 1: Synthetic Pathways to this compound

| Synthesis Route | Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions |

|---|---|---|---|---|

| Direct Esterification | Anthranilic Acid | Phenethyl Alcohol | Acid Catalyst (e.g., H₂SO₄) or Enzyme (e.g., Lipase) | Varies with catalyst |

| From Anhydride | Isatoic Anhydride | Phenethyl Alcohol | Sodium Hydroxide | 70°C in Dioxane google.com |

| Transesterification | Methyl Anthranilate | Phenethyl Alcohol | Sodium Methylate or other alcoholates google.com | Varies |

Derivatization Strategies for this compound Analogs

The this compound scaffold can be chemically modified to produce a diverse range of analogs with potentially new properties. These strategies often focus on altering the ester linkage or using the anthranilate core as a building block for more complex structures, such as heterocycles.

Synthesis of Phenylethyl-containing Anthranilate Hybrids

Beyond the ester linkage, the core components of this compound can be joined through other functional groups, such as amides, to form hybrid molecules. A notable example is the synthesis of 2-amino-N-(phenethyl)benzamides. In one reported synthesis, isatoic anhydride is reacted with a phenethylamine (B48288) derivative, such as homoveratrylamine, to produce the corresponding N-phenethylbenzamide hybrid with high purity and yield. This reaction demonstrates a ring-opening of the isatoic anhydride by the amine. These amide hybrids can be further derivatized, for instance, through acylation reactions with various acyl chlorides, to furnish a library of diamides. researchgate.net

Table 2: Synthesis of a Phenylethyl-Anthranilate Amide Hybrid

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| Isatoic Anhydride | Homoveratrylamine | 2-amino-N-(3,4-dimethoxyphenethyl)benzamide | 99% | researchgate.net |

Cyclization Reactions Involving Anthranilate Intermediates

The anthranilate moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Although not starting directly from this compound, these transformations showcase the reactivity of the anthranilate core. Anthranilic acid and its derivatives can undergo cyclization reactions to form important heterocyclic systems like quinazolinones, benzoxazinones, and benzodiazepines.

For example, the Niementowski reaction involves heating anthranilic acid with formamide (B127407) to produce quinazolin-4-one in high yield. generis-publishing.combu.edu.eg This cyclocondensation is a robust method for creating the quinazolinone core. arkat-usa.org Similarly, anthranilic acid can react with acid chlorides or anhydrides to form benzoxazinone (B8607429) derivatives. umich.edu More advanced methods include palladium-catalyzed carbonylative cyclization of anthranilic acid with aryl bromides to access benzoxazinones, which can be subsequently converted to quinazolinones. umich.edu Furthermore, treatment of anthranilonitrile, a derivative of anthranilic acid, with organomagnesium compounds followed by reaction with acyl halides can lead to the formation of aromatic quinazolines or, in specific cases, rearrange to form 1,4-benzodiazepine-3-ones. researchgate.net The cyclization of N-pyridylanthranilic acids using reagents like polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) also yields various tricyclic hetero-compounds. researchgate.net

Polymerization Studies of this compound Derivatives

While literature on the direct polymerization of this compound is not abundant, the constituent parts—anthranilic acid and its esters—are known monomers for creating functional polymers. Anthranilic acid can be copolymerized with aniline (B41778) via chemical or electrochemical oxidation to produce poly(aniline-co-anthranilic acid) (PANI-PAA). bme.humdpi.comresearchgate.net The inclusion of the anthranilic acid unit improves the solubility and processability of the resulting polymer compared to pure polyaniline and introduces carboxylic acid groups that can be used for further functionalization or to influence properties like electroactivity. mdpi.comresearchgate.netacs.org

Furthermore, anthranilate esters can undergo polycondensation to form polyamides. A patented process describes the polycondensation of anthranilate esters, such as methyl or ethyl anthranilate, in the presence of a catalyst to yield poly(anthranilamides). google.com These polymers are noted for their potential use in producing fibers and composite materials. google.com Polyamides have also been synthesized using N-phenyl anthranilic acid as a bulky pendent group to enhance thermal stability and confer fluorescence to the final polymer. mongoliajol.info These studies indicate that while this compound itself is not a common monomer, its core structure is relevant to the field of polymer chemistry for creating advanced materials. mdpi.commongoliajol.info

Table 3: Polymerization Involving Anthranilate Derivatives

| Monomer(s) | Polymer Type | Polymerization Method | Key Features of Polymer |

|---|---|---|---|

| Aniline and Anthranilic Acid | Copolymer (PANI-PAA) | Chemical or Electrochemical Oxidation bme.humdpi.com | Improved solubility, functional -COOH groups mdpi.comacs.org |

| Anthranilate Esters (e.g., Methyl Anthranilate) | Poly(anthranilamide) | Catalytic Polycondensation google.com | Potential for fibers and composites google.com |

| N-phenyl anthranilic acid derivative | Polyamide | Polycondensation | Enhanced thermal stability and fluorescence mongoliajol.info |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the definitive structural determination of phenethyl anthranilate, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular structure of this compound. In a study identifying compounds from the endophytic fungus Dendrothyrium variisporum, the ¹H and ¹³C NMR data for 2-phenylethyl anthranilate were reported for the first time. mdpi.com The presence of the phenylethyl group is confirmed by specific resonances for its methylene (B1212753) and aromatic carbons. researchgate.net

A comprehensive analysis of the ¹³C NMR spectrum reveals distinct signals for the 15 carbon atoms in the molecule. For instance, in a related compound, 2-phenylethyl 3-hydroxyanthranilate, the carbon signals for the phenylethyl group were observed at δC 36.3 (C-7′), 66.5 (C-8′), 139.7 (C-1′), 130.2 (C-2′ and C-6′), 129.7 (C-3′ and C-5′), and 127.7 (C-4′). mdpi.comresearchgate.net The ¹H NMR spectrum complements this by showing characteristic signals for the aromatic and methylene protons of the phenylethyl and anthranilate moieties. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Moiety

| Position | ¹H Chemical Shift (δ) [ppm] | ¹³C Chemical Shift (δ) [ppm] |

| 1' | - | ~139.7 |

| 2'/6' | ~7.20-7.35 (m) | ~130.2 |

| 3'/5' | ~7.20-7.35 (m) | ~129.7 |

| 4' | ~7.20-7.35 (m) | ~127.7 |

| 7' | ~3.05 (t) | ~36.3 |

| 8' | ~4.50 (t) | ~66.5 |

| 1 | - | ~115.0 |

| 2 | - | ~137.5 |

| 3 | ~6.77 (dd) | ~119.0 |

| 4 | ~7.25 (ddd) | ~119.5 |

| 5 | ~6.60 (ddd) | - |

| 6 | ~7.83 (dd) | ~122.8 |

| 7 (C=O) | - | ~169.2 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from studies on this compound and its derivatives. mdpi.comresearchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments establish the correlation between vicinal protons. For the phenylethyl group, COSY correlations are observed between the protons of the two methylene groups (H₂-7' and H₂-8'). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting the phenylethyl and anthranilate moieties. For example, an HMBC correlation between the benzylic protons of a related compound and the carbonyl carbon (C-7) of the anthranilate ring confirms the ester linkage. mdpi.comnih.gov Similarly, HMBC correlations from the methylene protons of the phenylethyl group to the carbonyl carbon and the aromatic carbons of the phenyl ring help in piecing together the complete structure. mdpi.comnih.gov

Mass Spectrometry (MS) Applications in Identification and Profiling

Mass spectrometry is a powerful analytical tool for the identification and quantification of this compound, especially in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

GC-MS is widely used for the analysis of volatile and semi-volatile compounds like this compound. nih.gov It is a key technique for identifying aroma-active compounds in various natural products. For instance, ethyl anthranilate, a related compound, was identified as an aroma-active compound in Pinot Noir wines using GC-MS. mdpi.com this compound itself is listed as a fragrance ingredient and has been detected in the essential oils of Cinnamomum zeylanicum leaves. mdpi.com The PubChem database provides GC-MS data for this compound, including its mass spectrum with characteristic fragment ions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Characterization

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. oup.com HPLC-MS analysis of crude extracts has been used to detect minor constituents, including anthranilic acid derivatives. mdpi.com LC-MS/MS, a more advanced version, is utilized for enhanced sensitivity and structural elucidation. The PubChem database also contains LC-MS data for this compound. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is invaluable for confirming the molecular formula of novel or isolated compounds. For example, the molecular formula of a related compound, 2-phenylethyl 3-hydroxyanthranilate, was determined as C₁₅H₁₅NO₃ through HRESIMS, which showed an [M+H]⁺ ion at m/z 258.1128. mdpi.com Similarly, the molecular formula of another related compound was established using HRESIMS. mdpi.comnih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy are instrumental in identifying the functional groups present in this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy states. The resulting spectrum displays a unique pattern of absorption bands, each corresponding to a specific vibrational mode of a functional group. For this compound, the FT-IR spectrum provides clear evidence for its key structural components: the ester group, the aromatic rings, and the primary amine. mdpi.comspectrabase.com

Key vibrational frequencies observed in the FT-IR spectrum of this compound are indicative of its structure. The presence of an ester functional group is confirmed by a strong C=O stretching vibration. Additionally, bending vibrations associated with the N-H bonds of the primary amine are also apparent. The analysis of its FT-IR spectra, available through various databases, confirms these characteristic absorptions. spectrabase.comnih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3400-3300 | Primary Amine |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 3000-2850 | Alkane |

| C=O Stretch | ~1740 | Ester |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic Ring |

| N-H Bend | 1650-1580 | Primary Amine |

This table is a representation of typical frequency ranges for the indicated functional groups and may not reflect exact experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. acs.org The UV-Vis spectrum of a molecule provides information about its conjugated systems and electronic structure. acs.org For this compound, the presence of aromatic rings and the ester group gives rise to characteristic absorption bands.

Studies on related anthranilate derivatives, such as 2-phenylethyl 3-hydroxyanthranilate, have shown absorption maxima (λmax) at approximately 226, 260, and 342 nm, which are indicative of anthranilic acid derivatives. mdpi.com Another related compound, phenylmethyl anthranilate, exhibits absorption maxima at 218, 246, and 336 nm. mdpi.com While specific UV-Vis data for this compound is not detailed in the provided search results, it is expected to have a similar absorption profile due to its structural similarities. The photophysical properties of anthranilate derivatives are of interest, particularly in applications such as UV absorbers in sunscreens. nih.govresearchgate.net The evaluation of UV spectra is also a key step in assessing the potential for phototoxicity. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound, especially at low concentrations in complex samples, necessitate the use of advanced analytical techniques. These methods are crucial for applications in various fields, including environmental monitoring and human health studies.

The detection of trace amounts of this compound in biological fluids or environmental samples presents a significant analytical challenge. acs.org Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netnih.gov To enhance sensitivity and selectivity, sample preparation techniques such as solid-phase microextraction (SPME) are often employed prior to GC-MS analysis. nih.govscispace.comcsic.es SPME is a solvent-free extraction method that is rapid, simple, and allows for the concentration of analytes from a sample matrix. nih.gov This approach has been successfully used to identify this compound in various complex samples.

In the context of human health, this compound has been identified as a contributor in certain toxicological assays. nih.gov Furthermore, it has been noted as a compound of interest in studies investigating genotoxicity. oup.commit.edu

Exposome research aims to characterize the entirety of human environmental exposures throughout a lifetime. acs.org This requires highly sophisticated analytical methods capable of detecting a wide range of chemicals in human biological samples. acs.org A recent study highlighted an enhanced protocol using a multi-solid-phase extraction (multi-SPE) strategy to expand the coverage of the human exposome. acs.org This method combines different sorbent materials, such as hydrophilic-lipophilic balanced (HLB), polymeric weak anion exchange (PWAX), and weak cation exchange (WCX), to capture a broader spectrum of chemicals from serum and urine samples. acs.org

Notably, this multi-SPE approach enabled the identification of food additives like this compound, which have been infrequently reported in human biomonitoring studies. acs.org The study demonstrated that the multi-SPE method significantly increased the number of identified chemicals compared to using a single sorbent alone. acs.org This advanced extraction technique, coupled with high-resolution mass spectrometry (HRMS), is crucial for a more comprehensive assessment of chemical exposures and their potential health effects. acs.org

Natural Occurrence and Biosynthetic Pathways of Anthranilate Compounds

Identification of Phenethyl Anthranilate in Biological Samples

This compound has been identified as a naturally occurring volatile compound in a variety of plants, contributing to their distinct aromatic profiles. Its presence has been documented in essential oils and as a key component of fruit flavors.

Occurrence in Plant Essential Oils (e.g., Cinnamomum zeylanicum)

This compound is a known fragrance ingredient found in the essential oils derived from the leaves of Cinnamomum zeylanicum, also known as the cinnamon tree, particularly from specimens collected in India. researchgate.netpherobase.com While it is considered a minor constituent of cinnamon leaf oil, its presence contributes to the complexity of the oil's aroma. researchgate.net Analysis of essential oil from the fruits of Cinnamomum zeylanicum also revealed the presence of this compound, albeit in small quantities (0.02%). perfumerflavorist.com

Presence as a Constituent in Fruits and Flavor Profiles (e.g., grapes)

The characteristic grape-like aroma of this compound has led to its identification in the flavor profiles of various fruits. anshulchemicals.comfoodb.ca It is recognized for imparting a grape flavor, particularly in food and beverage applications. anshulchemicals.com While its direct quantification in grapes is not extensively detailed in the provided context, its sensory profile strongly links it to the natural aroma of grapes. anshulchemicals.comflavscents.com The compound is also reported to be found in Murraya paniculata, commonly known as orange jasmine. nih.gov

Biosynthesis of Anthranilate Precursors

The formation of this compound involves the esterification of anthranilic acid with phenethyl alcohol. The biosynthesis of the anthranilate portion is a well-studied process, deeply rooted in primary metabolism. Two primary pathways contribute to the production of anthranilate: the shikimate pathway leading to aromatic amino acids and the degradation of tryptophan.

Involvement of the Shikimate Pathway in Aromatic Amino Acid Biosynthesis

The shikimate pathway is a crucial and highly conserved metabolic route in plants, bacteria, fungi, and algae for the de novo synthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. wikipedia.orgrsc.orgnih.gov This pathway is absent in mammals, making these amino acids essential dietary components for them. wikipedia.orgnih.gov

The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govbioone.org Through a series of seven enzymatic reactions, this pathway culminates in the production of chorismate, a pivotal branch-point metabolite. wikipedia.orgbioone.orglongdom.org Chorismate serves as the direct precursor for the synthesis of the three aromatic amino acids and a wide array of secondary metabolites. rsc.orgbioone.org

Key Enzymes in the Shikimate Pathway:

| Enzyme | Function |

| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) | Catalyzes the initial reaction between PEP and E4P. longdom.org |

| 3-dehydroquinate synthase | Converts the product of the first reaction into 3-dehydroquinate. longdom.org |

| 3-dehydroquinate dehydratase | Part of a bifunctional enzyme in plants that leads to shikimate formation. nih.gov |

| Shikimate dehydrogenase | Also part of the bifunctional enzyme in plants. nih.gov |

| Shikimate kinase | Phosphorylates shikimate to form shikimate 3-phosphate. wikipedia.org |

| 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Couples shikimate 3-phosphate with another molecule of PEP. wikipedia.org |

| Chorismate synthase | Catalyzes the final step to produce chorismate. longdom.org |

Chorismate Conversion to Anthranilate via Anthranilate Synthase

Anthranilate synthase is the enzyme responsible for the first committed step in the tryptophan biosynthesis branch that starts from chorismate. rsc.orgwikipedia.org This enzyme catalyzes the conversion of chorismate to anthranilate. rsc.orgwikipedia.orgresearchgate.net The reaction involves the amination of chorismate, with glutamine typically serving as the amino group donor, although ammonia (B1221849) can also be used. wikipedia.orgbrainly.com In this process, the enolpyruvyl group is eliminated from chorismate, resulting in the formation of anthranilate and pyruvate. wikipedia.org

The enzyme is a complex, often composed of two different subunits, encoded by the trpE and trpD genes in E. coli. wikipedia.org The regulation of anthranilate synthase is a key control point in the biosynthesis of tryptophan. researchgate.net

Tryptophan Degradation Pathways Yielding Anthranilate (e.g., Kynurenine (B1673888) Pathway)

Besides its de novo synthesis from chorismate, anthranilate can also be produced through the catabolism of tryptophan via the kynurenine pathway. asm.orgnih.gov This pathway is the major route for tryptophan degradation in many organisms, accounting for approximately 95% of its breakdown. nih.gov

The kynurenine pathway involves a series of enzymatic steps. Tryptophan is first converted to N'-formylkynurenine by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.gov N'-formylkynurenine is then hydrolyzed to kynurenine by kynurenine formamidase. nih.govoup.com Subsequently, kynurenine can be cleaved by the enzyme kynureninase to yield anthranilic acid. nih.govnih.gov This pathway has been identified in both eukaryotes and bacteria. oup.comoup.com In some bacteria, such as Pseudomonas aeruginosa, the kynurenine pathway serves as a significant source of anthranilate for the synthesis of other molecules. asm.org

Enzymatic Mechanisms in the Biosynthesis of Related Anthranilates (e.g., Methyl Anthranilate)

The biosynthesis of anthranilate derivatives, such as the flavor compound methyl anthranilate, involves specific enzymatic reactions that have been primarily studied in plants. jmb.or.kr One key enzyme is anthranilate N-methyltransferase (NMT), which catalyzes the synthesis of N-methylanthranilate from anthranilate. jmb.or.krmdpi.com This reaction utilizes S-adenosyl methionine (SAM) as a methyl group donor. jmb.or.krmdpi.com The gene for NMT has been successfully cloned from Ruta graveolens. jmb.or.krjmb.or.kr

Another significant enzyme is anthraniloyl-coenzyme A (CoA):methanol (B129727) acyltransferase (AMAT), which is responsible for the formation of methyl anthranilate. jmb.or.krnih.gov This enzyme was identified and cloned from the Concord grape (Vitis labrusca). jmb.or.krnih.gov AMAT facilitates the transfer of an acyl group from anthraniloyl-CoA to various alcohols, with methanol being a key substrate for methyl anthranilate production. jmb.or.krnih.gov The biosynthesis of methyl anthranilate can therefore proceed via two main pathways: a two-step process involving the activation of anthranilate to anthraniloyl-CoA by anthranilate-CoA ligase followed by the action of AMAT, or a single-step methylation of anthranilic acid by a SAM-dependent methyltransferase. researchgate.netpnas.org

The versatility of AMAT allows it to utilize a range of acyl-CoAs and alcohols, suggesting it is a flexible ester-forming enzyme. nih.gov The expression of this enzyme is closely linked to the ripening of grapes, with its activity increasing alongside the accumulation of methyl anthranilate. nih.gov In maize, a different set of methyltransferases belonging to the SABATH family are responsible for the synthesis of volatile methyl esters, including methyl anthranilate. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of Anthranilate Derivatives

| Enzyme | Function | Source Organism | Precursor(s) | Product(s) |

| Anthranilate N-methyltransferase (NMT) | Catalyzes the N-methylation of anthranilate. jmb.or.krmdpi.com | Ruta graveolens jmb.or.krjmb.or.kr | Anthranilate, S-adenosyl methionine (SAM) jmb.or.krmdpi.com | N-methylanthranilate jmb.or.krmdpi.com |

| Anthraniloyl-CoA:methanol acyltransferase (AMAT) | Catalyzes the formation of methyl anthranilate from anthraniloyl-CoA and methanol. jmb.or.krnih.gov | Vitis labrusca (Concord grape) jmb.or.krnih.gov | Anthraniloyl-CoA, Methanol jmb.or.krnih.gov | Methyl anthranilate jmb.or.krnih.gov |

| Anthranilate-CoA ligase | Activates anthranilate to anthraniloyl-CoA. jmb.or.krjmb.or.kr | Pseudomonas aeruginosa jmb.or.kr | Anthranilate, CoA, ATP pnas.org | Anthraniloyl-CoA pnas.org |

Role of Anthranilate in Microbial Signaling and Communication (e.g., Pseudomonas aeruginosa)

Anthranilate, a key metabolite, plays a significant role in the signaling and communication of the opportunistic pathogen Pseudomonas aeruginosa. asm.orgasm.orgnih.gov It is a precursor for the biosynthesis of the Pseudomonas quinolone signal (PQS), a crucial molecule in the bacterium's quorum-sensing (QS) system. asm.orgpnas.orgnih.gov The QS system allows bacteria to coordinate gene expression in a cell density-dependent manner, regulating virulence and biofilm formation. asm.orgnih.gov

The synthesis of PQS from anthranilate is mediated by the products of the pqsA-D and pqsH genes. nih.govresearchgate.net The expression of these genes is, in turn, influenced by the hierarchical las and rhl quorum-sensing systems. nih.gov Anthranilate itself can be produced via two pathways in P. aeruginosa: from chorismate by anthranilate synthase or through the degradation of tryptophan via the kynurenine pathway. researchgate.net

Research has shown that anthranilate levels in P. aeruginosa cultures fluctuate, peaking during the stationary phase of growth. asm.orgnih.gov This "anthranilate peak" appears to act as a signal, modulating phenotypes related to pathogenicity, such as biofilm formation, antibiotic tolerance, and virulence. asm.orgnih.gov For instance, anthranilate has been observed to disrupt the structure of P. aeruginosa biofilms. asm.org It can also antagonize the biofilm-enhancing effects of indole, another tryptophan degradation product. asm.org

Furthermore, anthranilate metabolism is tightly regulated by the QS system. nih.gov The degradation of anthranilate is carried out by the anthranilate dioxygenase complex, encoded by the antABC operon. asm.orgasm.org The expression of this operon is activated by the transcriptional regulator AntR in the presence of anthranilate. asm.org This intricate regulatory network highlights the central role of anthranilate as a signaling molecule that influences the collective behavior and pathogenicity of P. aeruginosa. asm.orgnih.gov

Research on Endophytic Fungi Producing Anthranilic Acid Derivatives

Endophytic fungi, which reside within the tissues of living plants, are a rich source of chemically diverse secondary metabolites, including derivatives of anthranilic acid. mdpi.comnih.govmdpi.com These compounds exhibit a range of biological activities and contribute to the chemical creativity of fungi. pensoft.net

Several studies have documented the isolation and characterization of anthranilic acid derivatives from various endophytic fungi. For example, the endophytic fungus Dendrothyrium variisporum, isolated from the roots of the Algerian plant Globularia alypum, was found to produce new furanone and anthranilic acid derivatives. nih.govnih.gov Among the isolated compounds, some demonstrated antimicrobial and cytotoxic activities. nih.govnih.gov

Similarly, the fungus Penicillium paneum, derived from deep-sea sediment, yielded five new anthranilic acid derivatives, named penipacids A–E. mdpi.com Some of these compounds showed cytotoxic activity against human cancer cell lines. mdpi.com The fungus Neosartorya udagawae has been shown to produce neosartoryadins A and B, complex alkaloids assembled from amino acids including anthranilic acid, which displayed inhibitory effects against the influenza A virus. mdpi.com

The production of these derivatives underscores the biosynthetic potential of endophytic fungi. The diversity of these compounds is often influenced by the culture conditions, suggesting that the expression of the biosynthetic pathways can be manipulated. mdpi.com Research in this area continues to uncover novel structures with potential applications in medicine and other fields, highlighting endophytic fungi as a valuable resource for natural product discovery. mdpi.comnih.govuni-duesseldorf.de

Table 2: Examples of Anthranilic Acid Derivatives from Endophytic Fungi

| Fungal Species | Source | Isolated Compound(s) | Reported Biological Activity |

| Dendrothyrium variisporum | Roots of Globularia alypum nih.govnih.gov | New furanone and anthranilic acid derivatives nih.govnih.gov | Antimicrobial, Cytotoxic nih.govnih.gov |

| Penicillium paneum | Deep-sea sediment mdpi.com | Penipacids A–E mdpi.com | Cytotoxic against human cancer cell lines mdpi.com |

| Neosartorya udagawae | Not specified mdpi.com | Neosartoryadins A and B mdpi.com | Inhibitory effects against influenza A virus mdpi.com |

| Aspergillus niger MA-132 | Marine mangrove mdpi.com | Azaphilone derivatives mdpi.com | Not specified in provided context |

| Laccaria species | Not specified pensoft.net | Nematicidal anthranilic acid derivatives pensoft.net | Nematicidal pensoft.net |

Investigation of Biological Activities and Molecular Mechanisms

Antioxidant Activity and Associated Mechanisms

Phenethyl anthranilate has been identified as a compound with potential antioxidant properties. researchgate.net It is found in the essential oils of certain plants, such as Syzygium cumini, which have demonstrated antioxidant effects. nih.gov Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS), which can damage cells and contribute to aging. nih.gov

While this compound is recognized for this potential, detailed studies elucidating its specific mechanisms of antioxidant action are limited in publicly available research. The antioxidant capacity is likely attributable to the chemical characteristics of its constituent parts, the anthranilate and phenethyl moieties. Compounds with phenolic structures are well-known for their ability to scavenge free radicals. nih.gov Further investigation is needed to fully characterize the specific pathways through which this compound exerts its antioxidant effects.

Anti-inflammatory Properties and Molecular Basis

This compound is reported to possess anti-inflammatory properties. researchgate.netbiodeep.cn Anti-inflammatory agents typically function by inhibiting the activity of enzymes or signaling pathways involved in the inflammatory response. For instance, derivatives of anthranilic acid, the parent acid of this compound, are known to interact with enzymes that are key to inflammatory processes.

The molecular basis for the anti-inflammatory activity of this compound itself is not yet fully detailed. However, the known effects of related anthranilic acid derivatives suggest a potential mechanism. These related compounds may exert their effects by inhibiting specific enzymes within the inflammatory cascade. It is plausible that this compound or its metabolites could interact with molecular targets such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, which are central to the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Additional research is required to confirm these specific interactions and clarify the molecular basis of its anti-inflammatory action.

**5.3. Antimicrobial Activity Studies

The antimicrobial potential of this compound and its related compounds has been an area of active investigation, with studies focusing on both antifungal and antibacterial effects.

While specific studies focusing exclusively on this compound's activity against the fungus Botrytis cinerea are not widely documented, extensive research exists on the very similar compound, methyl anthranilate. Botrytis cinerea, the causative agent of gray mold, is a significant plant pathogen. The vapor of methyl anthranilate has demonstrated potent inhibitory effects on the growth of this fungus.

The proposed mechanism for this antifungal action relates to the lipophilic nature of anthranilate esters. This property may allow the compound to penetrate the fungal cell's plasma membrane, disrupting its integrity and leading to the leakage of cellular components, ultimately causing cell death. This mode of action highlights the potential of anthranilate esters as effective antifungal agents.

Table 1: Antifungal Activity of a Related Compound, Methyl Anthranilate

| Test Compound | Target Organism | Observed Effect | Proposed Mechanism |

|---|

This compound is listed among compounds possessing antibacterial activity. imsc.res.in Derivatives of its core structure, anthranilic acid, are being actively explored for their potential to treat infections and related inflammatory conditions.

The parent compound, anthranilic acid, has been identified as a signaling molecule in certain pathogenic bacteria, such as Pseudomonas aeruginosa. In this bacterium, anthranilate can modulate processes like biofilm formation and antibiotic tolerance, which are crucial for its virulence. This suggests that this compound or its derivatives could potentially interfere with bacterial communication and survival mechanisms, opening avenues for new antibacterial applications. Further research is necessary to define its spectrum of activity against various bacterial strains and to explore its utility in clinical or agricultural settings.

Antifungal Effects and Cellular Mode of Action (e.g., Botrytis cinerea)

Enzyme Interaction and Inhibition Kinetics

The interaction of anthranilate-based molecules with enzymes is a key area of study, particularly concerning the inhibition of D-Amino Acid Oxidase (DAAO).

Anthranilate, the parent acid of this compound, is recognized as a classical competitive inhibitor of D-Amino Acid Oxidase (DAAO). DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, which is a crucial neuromodulator in the central nervous system. Inhibition of DAAO is a therapeutic strategy being explored for conditions associated with altered D-serine levels.

Structural and kinetic studies have revealed the precise mechanism of DAAO inhibition by anthranilate. The binding is dependent on two key interactions within the enzyme's active site:

The carboxylate group of the anthranilate molecule forms a critical interaction with the side chain of a specific arginine residue (Arg283 in human DAAO).

The aromatic ring of anthranilate engages in π-π stacking interactions with the side chain of a tyrosine residue (Tyr224 in human DAAO).

It is important to note that this compound is an ester . In its intact form, it lacks the free carboxylate group that is essential for the primary binding interaction with the arginine residue in the DAAO active site. Therefore, this compound itself is not expected to inhibit DAAO via this well-established mechanism. Any DAAO inhibitory activity associated with the administration of this compound would likely depend on its hydrolysis in vivo to release free anthranilic acid, which can then act as the competitive inhibitor.

Table 2: Key Molecular Interactions for DAAO Inhibition by Anthranilate

| Inhibitor Moiety | Enzyme Residue (Human DAAO) | Type of Interaction |

|---|---|---|

| Carboxylate Group | Arginine 283 (Arg283) | Ionic Interaction / Hydrogen Bonding |

Receptor Binding and Ligand-Protein Interactions

Molecular Docking Studies with Human Serum Albumin

Molecular docking studies are computational methods used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a protein. scielo.org.mx Human serum albumin (HSA) is a major transport protein in the blood, and its interaction with drug molecules can significantly influence their pharmacokinetics. mdpi.com

Recent research has utilized molecular docking to investigate the binding of various compounds, including this compound, to HSA. mdpi.comscirp.org These studies help to elucidate the binding modes and identify key amino acid residues involved in the interaction. For instance, docking simulations have been employed to understand the anti-inflammatory activities of novel anthranilic acid hybrids by examining their binding affinity and interactions with HSA. mdpi.com The lipophilicity of derivatives often plays a significant role in their binding capacity to serum albumins, suggesting the involvement of hydrophobic forces. science.gov The binding of a ligand to HSA is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

Odorant-Binding Protein Studies with Anthranilates

Odorant-binding proteins (OBPs) are small, soluble proteins found in the chemosensory organs of insects and the nasal mucus of vertebrates. mdpi.comnih.govwikipedia.org They are believed to play a crucial role in olfaction by binding to hydrophobic odorant molecules and transporting them to olfactory receptors. mdpi.comwikipedia.org

Studies involving anthranilate derivatives have provided insights into the function of OBPs. For example, in the scarab beetle Holotrichia oblita, exposure to certain female attractants like phenethyl alcohol led to the upregulation of specific OBP genes. nih.gov However, methyl anthranilate, which is not an attractant for this species, did not cause any change in OBP transcript levels. nih.govresearchgate.net This suggests a degree of specificity in the interaction between odorants and OBPs. Binding assays have confirmed that certain OBPs exhibit high affinity for specific behaviorally active compounds. nih.govresearchgate.net In vertebrates, OBPs are also involved in the detection of odorants, and methyl anthranilate has been used as a fluorescent probe to study these interactions. windows.net

Modulation of Biological Aggregation Processes (e.g., Amyloid Beta Aggregation)

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. sci-hub.se Research has explored the potential of various compounds, including anthranilate derivatives, to inhibit this process. sci-hub.sescholaris.ca

Anthranilate-based compounds have been shown to target the fundamental aggregation processes of Aβ, including both oligomerization and fibrillization. scholaris.ca For example, certain furosemide (B1674285) analogs, which contain an anthranilate core, have demonstrated the ability to inhibit Aβ oligomerization and fibrillization. sci-hub.se The insertion of an anthranilic acid residue into an amyloidogenic peptide sequence can create a hybrid peptide that not only inhibits the formation of Aβ aggregates but can also disrupt pre-existing fibrils. nih.govresearchgate.net Molecular docking studies have helped to explain how these compounds interact with the hydrophobic regions of the Aβ peptide to modulate its aggregation. scholaris.ca These findings highlight the potential of the anthranilate scaffold in developing therapeutic agents against neurodegenerative diseases characterized by protein aggregation. sci-hub.sescholaris.ca

Table 2: Effects of Anthranilate Analogs on Amyloid-Beta Aggregation

| Compound Type | Effect on Aβ Aggregation | Mechanism |

|---|---|---|

| Furosemide Analogs (Anthranilate-based) | Inhibition of oligomerization and fibrillization sci-hub.se | Addresses proteopathic and immunopathic pathogenesis sci-hub.sescholaris.ca |

Investigation of Spasmolytic Effects

Some anthranilic acid derivatives have been investigated for their spasmolytic (muscle-relaxing) properties. mdpi.comgoogle.com This activity is often predicted using in silico methods and then confirmed through ex vivo experiments on isolated tissues. nih.gov For example, novel hybrids of anthranilic acid have been synthesized and evaluated for their ability to relax smooth muscle. mdpi.comnih.gov

The mechanism of spasmolytic action for some compounds, such as eugenol (B1671780) and citronellol (B86348) found in essential oils alongside anthranilates, is thought to involve a direct effect on smooth muscle cells rather than through the release of neurotransmitters. thieme-connect.com Studies on related compounds, like methyl and isopropyl N-methylanthranilate, have demonstrated significant antinociceptive (pain-relieving) effects, which can be related to their influence on the nervous system and smooth muscle activity. nih.govresearchgate.net The traditional use of plants containing these compounds for their antispasmodic properties provides a basis for modern pharmacological investigation. nih.govcabidigitallibrary.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl anthranilate |

| Methyl N-methylanthranilate |

| Anthranilic acid |

| N-methylanthranilic acid |

| Cinnamyl anthranilate |

| Furosemide |

| Eugenol |

| Citronellol |

| Isopropyl N-methylanthranilate |

| Diisopropyl fluorophosphate |

| Phenylmethylsulfonyl fluoride |

| Bis(p-nitrophenyl)phosphate |

| Aspirin |

| SKF 525-A |

| Cinnamyl alcohol |

Computational Chemistry and Cheminformatics for Phenethyl Anthranilate Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. By analyzing a dataset of known compounds, these models can predict the properties of new or untested molecules like phenethyl anthranilate.

Quantitative Structure-Property Relationship (QSPR) modeling is a powerful tool for predicting the retention data of compounds in chromatography. researchgate.net The accurate prediction of the retention index (I) is challenging but useful for identifying non-synthesized compounds and understanding retention mechanisms. researchgate.netconicet.gov.ar

A QSPR study was developed to model the retention index for a large set of 1,184 flavor and fragrance compounds, including this compound, on a polar Carbowax 20M gas chromatography column. conicet.gov.ar In this research, thousands of molecular descriptors were calculated and analyzed using multivariable linear regression to build the predictive model. conicet.gov.ar The dataset was divided into training, validation, and test sets to ensure the model's predictive power. conicet.gov.ar The study found that models based on non-conformational (2D) descriptors were highly effective, which is advantageous as it avoids the computational expense and potential inaccuracies of 3D geometry optimization. conicet.gov.ar this compound was noted as one of several molecules with a high predicted retention index value. conicet.gov.ar

Table 1: Experimental and Predicted Chromatographic Retention Index for this compound This table is interactive. Users can sort columns by clicking on the headers.

| Compound Name | Experimental Retention Index (I) on DB-Wax column | Predicted Retention Index (I) | Source |

|---|

Note: The predicted value was not explicitly stated in the provided text, but the compound was part of the QSPR study. The experimental value was measured on a DB-Wax polar column. conicet.gov.ar The Kovats retention index for this compound on a standard non-polar column has been reported as 2088. nih.govpherobase.com

QSAR models are crucial for prioritizing chemicals for further testing and for predicting potential biological activities, including toxicity. This compound has been included in large-scale computational toxicology programs to predict its potential for various biological interactions.

Cytotoxicity and Endocrine Activity: In the context of the ToxCast program, which uses high-throughput screening to assess chemical toxicity, this compound was evaluated. nih.govnih.gov It was identified as a dominant contributor to the bioassay signal in the TOX21_TR_LUC_GH3_Antagonist assay, suggesting it has antagonistic activity towards the thyroid hormone receptor. nih.govnih.gov Such data is foundational for building QSAR models that can predict the endocrine-disrupting potential of other chemicals based on shared structural features. nih.gov Machine learning models, such as random forests, are increasingly used to predict in vivo exposure and prioritize chemicals for risk assessment based on these types of bioactivity data. nih.govacs.org

Antifungal Activity: While specific QSAR models for the antifungal activity of this compound are not detailed in the available literature, its constituent parts—phenethyl alcohol and anthranilic acid esters—are known to be relevant. Volatile organic compounds (VOCs) from Streptomyces species, including phenylethyl alcohol and methyl anthranilate, have demonstrated strong inhibitory activity against fungal pathogens. nih.gov Given that derivatives of anthranilic acid and related compounds are synthesized and evaluated for antimicrobial properties, this compound is a candidate for inclusion in QSAR models aimed at predicting antifungal potency. rjptonline.orgnih.gov

Table 2: Summary of Biological Activities Investigated for this compound via QSAR and Related Models This table is interactive. Users can sort columns by clicking on the headers.

| Biological Endpoint | Assay/Model Context | Finding/Role of QSAR | Source |

|---|---|---|---|

| Genotoxicity | RIFM Safety Assessment | Predicted not to be genotoxic based on QSAR and read-across data. | researchgate.net |

| Thyroid Receptor Antagonism | TOX21_TR_LUC_GH3_Antagonist Assay | Identified as a significant contributor to antagonist activity. | nih.govnih.gov |

QSAR models are extensively used in environmental risk assessment to predict a chemical's fate and effects in the environment, a key requirement under regulations like REACH. researchgate.net These models can estimate crucial properties like the octanol/water partition coefficient (Kow) and predict toxicity to aquatic organisms. researchgate.netresearchgate.net

For this compound, environmental endpoints have been evaluated as part of its safety assessment for use as a fragrance ingredient. researchgate.net It was determined not to be Persistent, Bioaccumulative, and Toxic (PBT) according to the standards of the International Fragrance Association (IFRA). researchgate.net The environmental risk assessment involves calculating a risk quotient by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). If this ratio is below one, the material is considered to have a negligible risk to the aquatic environment at current use levels. researchgate.net For this compound, this risk quotient was found to be less than 1. researchgate.net In cases where the initial risk characterization suggests a potential concern, more specific QSAR models, such as the Ecological Structure-Activity Relationships (ECOSAR) program, are used to refine the PNEC value for organisms like fish and daphnia. researchgate.net

QSAR Studies for Biological Activities (e.g., cytotoxicity, antifungal activity)

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques that predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA. These methods provide detailed insights into the binding affinity, orientation, and specific interactions that stabilize the complex.

Molecular docking is a fundamental tool in computer-aided drug design for predicting the binding mode and affinity of a ligand to a protein receptor. frontiersin.orgacs.org This information is critical for understanding the mechanism of action and for designing more potent and selective molecules.

Given the finding that this compound acts as a thyroid hormone receptor antagonist in in vitro assays, molecular docking serves as a primary method to investigate this interaction. nih.govnih.gov A docking study would place the this compound molecule into the ligand-binding pocket of the thyroid hormone receptor. The simulation would predict the most stable binding pose and calculate a docking score, which is an estimate of binding affinity. Furthermore, it would identify the specific amino acid residues in the receptor that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, π–π stacking) with the phenyl and anthranilate moieties of the ligand. Such studies on related anthranilic acid derivatives have been used to predict binding to targets like HIV-1 reverse transcriptase and indoleamine 2,3-dioxygenase 1 (IDO1), validating the utility of this approach. frontiersin.org

Molecular simulations are also employed to investigate the potential for a compound to interact directly with DNA. Such interactions can be the basis for genotoxicity, where a chemical damages genetic material. researchgate.net While some anthranilate-based structures have been shown to act as DNA intercalators, this compound is not expected to be genotoxic. researchgate.netacs.org

Computational studies can provide a mechanistic explanation for this low potential. Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction between this compound and a DNA double helix. These simulations would assess its ability to bind within the minor or major grooves of DNA or to intercalate between base pairs. The calculations would yield binding free energies and visualize the specific interactions. A weak predicted binding affinity and lack of stable intercalative poses would provide computational evidence supporting the experimental and read-across data that indicate a lack of genotoxic potential. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 133-18-6 |

| Methyl anthranilate | 134-20-3 |

| Cinnamyl anthranilate | 87-29-6 |

| Phenethyl alcohol | 60-12-8 |

| Anthranilic acid | 118-92-3 |

| (3,5-dimethyl-1H-pyrazol-1-yl)methanol | 30169-93-0 |

| Norharmane | 244-63-3 |

Prediction of Ligand-Receptor Binding Affinities and Modes

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules like this compound. These calculations provide insights into the molecule's reactivity, stability, and electronic properties. nih.gov By solving the Schrödinger equation within the DFT framework, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), researchers can obtain optimized molecular geometries and a wealth of electronic information. nih.govmdpi.com

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

The Molecular Electrostatic Potential (MEP) surface is a valuable visualization that maps the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the regions of a molecule that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the ester group and the nitrogen atom of the amine group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings and the amine group would exhibit positive potential (blue regions), making them sites for nucleophilic attack. nih.govmdpi.com

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For anthranilate derivatives, studies have shown that the HOMO is often distributed over the anthranilate moiety, including the phenyl ring and the nitrogen and oxygen heteroatoms. mdpi.comacs.org The LUMO, on the other hand, can be delocalized over different parts of the molecule depending on the substituents. mdpi.com In the case of this compound, the HOMO is expected to be located primarily on the electron-rich anthranilate ring, while the LUMO may be distributed across the phenethyl group and the carbonyl of the ester. The specific energies and localizations would determine the molecule's reactivity profile.

Table 1: Hypothetical DFT Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.1 |

| HOMO-LUMO Gap (ΔE) | 5.1 |

Note: This data is illustrative and based on typical values for similar aromatic esters. Actual values would require specific DFT calculations for this compound.

In Silico Pharmacokinetic and Pharmacodynamic Profiling (e.g., ADME Prediction)

In silico methods are extensively used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. mdpi.com These predictions help to identify potential liabilities and guide the design of molecules with better drug-like properties. researchgate.net Web-based tools like SwissADME provide predictions for a range of physicochemical and pharmacokinetic parameters. mdpi.comacs.org

For this compound, an in silico ADME assessment would involve calculating properties such as lipophilicity (log P), water solubility, and potential for oral bioavailability based on rules like Lipinski's Rule of Five. mdpi.comacs.org Studies on similar anthranilate derivatives suggest they generally exhibit good "drug-like" characteristics, with calculated log P values and molecular weights falling within acceptable ranges for oral absorption. mdpi.com this compound's structure suggests it would have moderate lipophilicity, which is favorable for crossing biological membranes.

Predictions would also extend to its metabolic fate. The ester linkage in this compound would be susceptible to hydrolysis by esterase enzymes in the body. Furthermore, the aromatic rings could undergo hydroxylation by cytochrome P450 (CYP) enzymes. mdpi.com Computational models can predict which specific CYP isozymes are most likely to metabolize the compound.

Table 2: Predicted ADME Properties for this compound